molecular formula C25H21NO2 B1654723 5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one CAS No. 263744-94-1

5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one

Cat. No.: B1654723
CAS No.: 263744-94-1
M. Wt: 367.4
InChI Key: JHUWHRCMCKFQPV-UHFFFAOYSA-N
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Description

5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one is an organic compound with the molecular formula C25H21NO2. This compound is characterized by its unique structure, which includes a pyridinone core substituted with ethyl, hydroxy, and triphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzaldehyde derivatives under basic conditions, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can lead to various alcohol derivatives .

Scientific Research Applications

5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one involves its interaction with specific molecular targets. The hydroxy and phenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1,3,6-triphenyl-1,2-dihydropyridin-2-one
  • 5-Ethyl-1,3,6-triphenyl-1,2-dihydropyridin-2-one
  • 5-Ethyl-4-hydroxy-1,3-diphenyl-1,2-dihydropyridin-2-one

Uniqueness

5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. Its combination of ethyl, hydroxy, and triphenyl groups makes it a versatile compound for various applications .

Properties

CAS No.

263744-94-1

Molecular Formula

C25H21NO2

Molecular Weight

367.4

IUPAC Name

5-ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one

InChI

InChI=1S/C25H21NO2/c1-2-21-23(19-14-8-4-9-15-19)26(20-16-10-5-11-17-20)25(28)22(24(21)27)18-12-6-3-7-13-18/h3-17,27H,2H2,1H3

InChI Key

JHUWHRCMCKFQPV-UHFFFAOYSA-N

SMILES

CCC1=C(N(C(=O)C(=C1O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC1=C(N(C(=O)C(=C1O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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